{2-oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride
CAS No.: 2305254-84-4
Cat. No.: VC12004408
Molecular Formula: C7H11FO3S
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2305254-84-4 |
|---|---|
| Molecular Formula | C7H11FO3S |
| Molecular Weight | 194.23 g/mol |
| IUPAC Name | 2-oxabicyclo[2.2.1]heptan-1-ylmethanesulfonyl fluoride |
| Standard InChI | InChI=1S/C7H11FO3S/c8-12(9,10)5-7-2-1-6(3-7)4-11-7/h6H,1-5H2 |
| Standard InChI Key | PZEJWHMECCCYBA-UHFFFAOYSA-N |
| SMILES | C1CC2(CC1CO2)CS(=O)(=O)F |
| Canonical SMILES | C1CC2(CC1CO2)CS(=O)(=O)F |
Introduction
Structural and Molecular Characteristics
Molecular Framework
The compound’s core consists of a bicyclo[2.2.1]heptane system, a norbornane derivative where one oxygen atom replaces a methylene group at the 2-position (Figure 1). The methanesulfonyl fluoride group (-SO₂F) is attached to the bridgehead carbon, introducing significant electrophilicity. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₁FO₃S |
| Molecular Weight | 194.23 g/mol |
| XLogP3 | 0.8 (predicted) |
| Hydrogen Bond Acceptors | 4 |
| Topological Polar Surface Area | 65.8 Ų |
The bicyclic framework imposes steric strain, enhancing the sulfonyl fluoride’s reactivity toward nucleophiles .
Spectroscopic Data
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¹H NMR (CDCl₃): δ 4.81 (t, J = 5.3 Hz, 2H), 3.85 (q, J = 5.3 Hz, 2H), 2.1–1.2 (m, bridgehead protons) .
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ESI-MS: [M+H]⁺ observed at m/z 233.0276 (calculated 233.0278) .
Synthesis and Production
Laboratory-Scale Synthesis
The compound is synthesized via nucleophilic fluorination of {2-oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl chloride using KF or NaF in anhydrous acetonitrile. A representative procedure involves:
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Reaction Setup:
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Purification:
Industrial Manufacturing
Large-scale production employs continuous-flow reactors to optimize yield (≈90%) and minimize byproducts. Distillation under reduced pressure (10–15 mmHg) isolates the compound.
Chemical Reactivity and Mechanisms
Nucleophilic Substitution
The sulfonyl fluoride group undergoes rapid substitution with amines, thiols, and alcohols (Table 1) :
| Nucleophile | Product | Conditions |
|---|---|---|
| Primary Amines | Sulfonamides | RT, 2–4 h |
| Thiophenol | Thioethers | 50°C, 1 h |
| Water | Sulfonic Acid | Acidic hydrolysis |
Mechanism: A two-step process involving tetrahedral intermediate formation followed by fluoride expulsion .
Catalytic Applications
In copper-catalyzed conjugate additions, the compound acts as an electrophilic partner, enabling C–S bond formation in heterocycles . For example, coupling with benzoic acids yields 2-(fluorosulfonyl)ethyl esters under photoredox conditions .
Applications in Research and Industry
Medicinal Chemistry
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Covalent Inhibitors: The sulfonyl fluoride moiety selectively targets serine residues in kinases (e.g., BTK, EGFR) . A Novartis patent (WO2013130976A1) highlights derivatives for treating cancer .
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Chondrogenesis Induction: 7-Oxabicycloheptane carboxamides, synthesized from this compound, promote hyaline cartilage regeneration (Patent 12257243) .
Materials Science
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Polymer Modification: Incorporation into epoxy resins enhances thermal stability (Tg ↑ 20°C) .
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Surface Functionalization: Forms self-assembled monolayers (SAMs) on gold surfaces for biosensors .
Future Directions
Drug Discovery
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PROTACs Development: Exploiting sulfonyl fluoride’s reversible binding for targeted protein degradation .
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Antiviral Agents: Screening against SARS-CoV-2 main protease (Mᴾᴿᴼ) is ongoing .
Sustainable Synthesis
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